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molecular formula C8H11NO B1207485 Benzeneethanamine, N-hydroxy- CAS No. 3217-93-4

Benzeneethanamine, N-hydroxy-

Cat. No. B1207485
M. Wt: 137.18 g/mol
InChI Key: MXXMJJSIJDMYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07524980B2

Procedure details

To a THF solution (1.1 mL, 1.0 M) of BH3-THF (1.1 mmol) was added dropwise a THF solution (2.2 mL) of trans-β-nitrostyrene (160.0 mg, 1.1 mmol) at 0° C. under nitrogen atmosphere. NaBH4 (3.3 mg, 0.087 mmol) was added, and the mixture was stirred for 20 minutes at room temperature. Water (5 mL) was added at 0° C., and then the solution was made acidic by adding 2M HCl aqueous solution, and the solution was stirred for 4 hr at 65° C. The reaction mixture was extracted with ethyl acetate, and the aqueous layer was further extracted with ethyl acetate after the addition of 15% NaOH aqueous solution and NaCl. The organic layers were dried over anhydrous magnesium sulfate, filtered and evaporated. The residue was purified by flush column chromatography (chloroform:methanol=1:0→10:1) to obtain the objective substance (62.7 mg, 43%) as white crystals.
Name
Quantity
3.3 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
1.1 mmol
Type
reactant
Reaction Step Four
Quantity
160 mg
Type
reactant
Reaction Step Four
Name
Quantity
2.2 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
B.C1COCC1.[N+:7](/[CH:10]=[CH:11]/[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([O-])=[O:8].[BH4-].[Na+].Cl>O.C1COCC1>[C:12]1([CH2:11][CH2:10][NH:7][OH:8])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
3.3 mg
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.1 mmol
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
160 mg
Type
reactant
Smiles
[N+](=O)([O-])\C=C\C1=CC=CC=C1
Name
Quantity
2.2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred for 4 hr at 65° C
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
after the addition of 15% NaOH aqueous solution and NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified
CUSTOM
Type
CUSTOM
Details
by flush column chromatography (chloroform:methanol=1:0→10:1)
CUSTOM
Type
CUSTOM
Details
to obtain the objective substance (62.7 mg, 43%) as white crystals

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C1(=CC=CC=C1)CCNO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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